molecular formula C20H20F3N3O3S2 B2547598 N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-46-1

N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2547598
CAS No.: 877654-46-1
M. Wt: 471.51
InChI Key: ACALBNPYYNZKKC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20F3N3O3S2 and its molecular weight is 471.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds incorporating thieno[3,2-d]pyrimidin moieties have demonstrated significant antimicrobial properties. For example, studies have synthesized various heterocyclic compounds incorporating the antipyrine moiety, which showed promising antimicrobial agents against a range of microorganisms. The newly synthesized compounds were characterized through spectral studies and evaluated for their antimicrobial potency, highlighting the potential of these molecules in the development of new antimicrobial therapies (Bondock et al., 2008).

Antitumor Activity

The synthesis of novel thieno[2,3-d]pyrimidine derivatives has been explored for their potential antitumor activity. For instance, some studies have focused on synthesizing thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives as potential antitumor agents. These studies provide valuable insights into the structure-activity relationships, helping to design more effective antitumor drugs. The synthesized compounds exhibit promising inhibitory effects on various cell lines, indicating their potential as antitumor agents (Albratty et al., 2017).

Pharmacokinetic Studies

Pharmacokinetic and disposition studies of thiouracil derivatives like PF-06282999, which shares a structural resemblance to the compound , reveal significant insights into the metabolic stability, elimination mechanisms, and potential for clinical application of such compounds. These studies provide a comprehensive understanding of how compounds with similar structures are processed in the body, their bioavailability, and their primary routes of elimination, which are crucial for the development of therapeutics (Dong et al., 2016).

Antianaphylactic Activity

Research into compounds with thieno[2,3-d]pyrimidine structures has also uncovered potential antiasthma agents. The synthesis and evaluation of triazolo[1,5-c]pyrimidines, derived from similar chemical processes, demonstrated mediator release inhibitory properties, which could be beneficial in treating asthma and related respiratory conditions. These findings open new avenues for the development of medications aimed at managing asthma through novel mechanisms (Medwid et al., 1990).

Properties

IUPAC Name

N-cyclopentyl-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S2/c21-20(22,23)29-14-7-5-13(6-8-14)26-18(28)17-15(9-10-30-17)25-19(26)31-11-16(27)24-12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACALBNPYYNZKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.